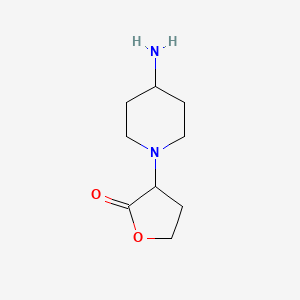

3-(4-Aminopiperidin-1-yl)oxolan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-(4-aminopiperidin-1-yl)oxolan-2-one |

InChI |

InChI=1S/C9H16N2O2/c10-7-1-4-11(5-2-7)8-3-6-13-9(8)12/h7-8H,1-6,10H2 |

InChI Key |

TZAWQAWBBYBXOO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C2CCOC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Aminopiperidin 1 Yl Oxolan 2 One and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-(4-Aminopiperidin-1-yl)oxolan-2-one allows for the deconstruction of the molecule into simpler, more readily available starting materials. This process helps in identifying key bond formations and strategic disconnections.

Key Disconnection Points and Precursor Identification

The most logical disconnection points in the target molecule are the C-N bond between the piperidine (B6355638) nitrogen and the oxolan-2-one ring, and the bonds forming the heterocyclic rings themselves.

Primary Disconnection (C-N Bond): The bond between the piperidine nitrogen and the C3 position of the oxolan-2-one ring is a prime candidate for disconnection. This leads to two key precursors: a 4-aminopiperidine (B84694) derivative and a γ-butyrolactone moiety functionalized at the C3 position.

Precursor A: 4-Aminopiperidine. This is a common building block in medicinal chemistry. Its synthesis is well-established.

Precursor B: An Oxolan-2-one with a leaving group or an electrophilic center at C3. This could be, for example, a 3-halo-γ-butyrolactone or an α,β-unsaturated γ-lactone (α-methylene-γ-butyrolactone).

This primary disconnection suggests two main forward synthetic strategies for the key C-N bond formation:

Nucleophilic Substitution: Reaction of 4-aminopiperidine with a 3-halo-γ-butyrolactone.

Michael Addition: Conjugate addition of 4-aminopiperidine to an α,β-unsaturated γ-lactone.

Secondary Disconnections (Ring Systems):

Oxolan-2-one Ring: The γ-butyrolactone ring can be retrosynthetically opened via hydrolysis to a γ-hydroxy carboxylic acid or its corresponding ester. This suggests that lactonization of a suitable linear precursor is a viable strategy for its formation.

Piperidine Ring: The 4-aminopiperidine ring can be disconnected through a C-N bond cleavage, often leading back to a protected 4-piperidone (B1582916) via reductive amination.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

| Precursor | Structure |

| 4-Aminopiperidine | A commercially available or readily synthesized piperidine derivative. |

| 3-Halo-γ-butyrolactone | A γ-butyrolactone with a halogen at the 3-position. |

| α,β-Unsaturated γ-lactone | A γ-butyrolactone with a double bond between the α and β carbons. |

| γ-Hydroxy-α,β-unsaturated ester | A linear precursor for the lactone ring. |

| N-Protected-4-piperidone | A common starting material for the synthesis of 4-aminopiperidine. |

Classical Synthetic Routes

Lactonization Strategies for the Oxolan-2-one Core

The formation of the γ-butyrolactone ring, a five-membered lactone, is a fundamental transformation in organic synthesis. Several reliable methods are available.

Intramolecular cyclization of γ-hydroxy esters is a direct and common method for the synthesis of γ-butyrolactones. The reaction is typically acid or base-catalyzed. The starting γ-hydroxy ester can be prepared through various methods, including the reduction of γ-keto esters or the opening of epoxides. Spontaneous cyclization of 4-hydroxy acids can also occur to form the stable five-membered lactone ring. chemicalbook.com

Table 1: Examples of Ester Cyclization for γ-Butyrolactone Synthesis

| Starting Material | Reagents and Conditions | Product | Reference |

| γ-Hydroxyester | Acid or Base Catalyst, Heat | γ-Butyrolactone | |

| (S)-3,4-dihydroxybutyric acid | Acidic conditions | (S)-3-hydroxy-γ-butyrolactone | google.com |

| 2-hydroxy substituted alkane diacid lower alkyl diester | Alkali metal borohydride (B1222165) | hydroxy substituted gamma butyrolactone | google.com |

Halolactonization is a powerful method for the synthesis of lactones from unsaturated carboxylic acids. chemistnotes.comnih.govresearchgate.net The reaction involves the treatment of a γ,δ-unsaturated carboxylic acid with a halogen source, such as iodine or bromine, in the presence of a base. youtube.com This proceeds via an electrophilic attack of the halogen on the double bond, followed by intramolecular cyclization by the carboxylate nucleophile. This method provides a direct route to 3-halo-γ-butyrolactones, which are excellent precursors for the introduction of the piperidine moiety via nucleophilic substitution.

Table 2: Reagents for Halolactonization

| Halogen Source | Base | Solvent |

| I2 | NaHCO3 | Water |

| Br2 | NaHCO3 | Dichloromethane |

| N-Bromosuccinimide (NBS) | Various | Acetonitrile (B52724) |

| N-Iodosuccinimide (NIS) | Various | Dichloromethane |

Amination of Piperidine Derivatives

This process typically involves the reaction of an N-protected 4-piperidone, such as N-Boc-4-piperidone or N-Cbz-4-piperidone, with an amine source, followed by reduction of the resulting imine or enamine intermediate. Common reducing agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The protecting group can then be removed to yield 4-aminopiperidine.

For instance, N-Boc-4-piperidone can be reacted with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to directly yield the N-Boc-4-aminopiperidine derivative. chemicalbook.comresearchgate.net Subsequent deprotection under acidic conditions affords the desired 4-aminopiperidine. Another route involves the conversion of 4-piperidinecarboxamide to 1-boc-4-aminopiperidine through a Hofmann rearrangement. google.com

Table 3: Common Methods for the Synthesis of 4-Aminopiperidine Derivatives

| Starting Material | Key Reagents | Intermediate/Product | Reference(s) |

| N-Boc-4-piperidone | Amine, NaBH(OAc)3 | N-Boc-4-aminopiperidine derivative | chemicalbook.comresearchgate.net |

| N-Benzyl-4-piperidone | Orthoformate, tert-butyl carbamate, Pd/C, H2 | 4-Boc-aminopiperidine | google.com |

| 4-Piperidinecarboxamide | (Boc)2O, Br2, NaOH | 1-Boc-4-aminopiperidine | google.com |

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. This methodology is particularly relevant for the synthesis of piperidine-containing structures, including precursors to the title compound. The reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of synthesizing analogues of this compound, reductive amination can be employed to introduce the amino group at the 4-position of the piperidine ring. A common strategy involves the reaction of a 4-piperidone precursor with an amine in the presence of a reducing agent.

Key aspects of this protocol include the choice of reducing agent, which influences the reaction conditions and selectivity. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). STAB is often favored for its mildness and effectiveness under slightly acidic conditions, which can facilitate iminium ion formation without significantly reducing the starting carbonyl compound.

Recent advancements have also focused on biocatalytic reductive amination, employing enzymes such as imine reductases (IREDs). nih.gov These biocatalysts offer high enantioselectivity and operate under mild, environmentally benign conditions. nih.gov For instance, metagenomic IREDs have been successfully used for the enantioselective reductive coupling of ketones with various amines, achieving high yields and excellent enantiomeric excess. nih.gov This enzymatic approach presents a powerful tool for establishing the stereochemistry of chiral amines. researchgate.net

| Precursor | Amine Source | Reducing Agent | Product | Yield (%) | Reference |

| N-Boc-4-piperidone | Ammonia (B1221849) | NaBH(OAc)₃ | N-Boc-4-aminopiperidine | ~85 | General Protocol |

| 2-tetralone | Methylamine | IRED | (S)-2-(methylamino)tetralin | >95 | nih.gov |

| 3-chromanone | Benzylamine | IRED | (R)-3-(benzylamino)chroman | >90 | nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for forming carbon-heteroatom bonds, including the nitrogen-carbon bond that connects the piperidine and oxolanone rings in the target molecule. This approach would typically involve the reaction of a nucleophilic piperidine derivative with an electrophilic lactone precursor.

A plausible synthetic route involves the reaction of 4-aminopiperidine (or a protected derivative) with an oxolan-2-one bearing a suitable leaving group at the 3-position, such as a halide or a sulfonate ester (e.g., tosylate, mesylate). The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the piperidine displaces the leaving group on the lactone ring.

The efficiency of this reaction is influenced by several factors, including the nature of the leaving group, the solvent, and the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to facilitate the reaction. The presence of a non-nucleophilic base may be required to scavenge the acid generated during the reaction, particularly if the starting amine is used as a salt.

For example, the synthesis of related N-substituted piperidines has been achieved through the reaction of piperidine derivatives with various electrophiles. nih.gov This strategy's success is contingent on managing potential side reactions, such as elimination or reaction at the 4-amino group of the piperidine if it is not suitably protected.

| Nucleophile | Electrophile | Solvent | Product | Yield (%) | Reference |

| 4-Aminopiperidine | 3-Bromo-oxolan-2-one | DMF | This compound | Not specified | Hypothetical |

| Piperidine | 2-(Bromomethyl)-1,3,4-thiadiazole | Acetonitrile | 2-((Piperidin-1-yl)methyl)-1,3,4-thiadiazole | ~70-80 | nih.gov |

Advanced and Stereoselective Synthetic Approaches

Achieving high levels of stereochemical control is crucial for the synthesis of biologically active molecules. For a compound like this compound, which contains multiple stereocenters, advanced stereoselective methods are essential.

Asymmetric Synthesis of Chiral Precursors

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering an alternative to metal-based catalysts. nih.govacs.org Chiral amines, Brønsted acids, and other small organic molecules can catalyze a wide range of enantioselective transformations. nih.gov

For the synthesis of chiral piperidines, organocatalytic approaches such as asymmetric Michael additions, Mannich reactions, and aza-Michael cyclizations have been developed. acs.orgwhiterose.ac.uk For instance, chiral phosphoric acids have been shown to be effective catalysts for intramolecular aza-Michael reactions to produce enantioenriched piperidines. whiterose.ac.uk These methods allow for the construction of the piperidine ring with high enantioselectivity. nih.govacs.org

Similarly, organocatalytic methods can be applied to the synthesis of chiral lactones. For example, chiral Brønsted acids have been used to catalyze the asymmetric hydrolactonization of unsaturated carboxylic acids, yielding enantiomerically enriched lactones. nih.gov

| Reaction Type | Catalyst | Substrate | Product | Enantiomeric Excess (ee %) | Reference |

| Aza-Michael Cyclization | Chiral Phosphoric Acid | Unsaturated Amine | Chiral Piperidine | up to 97 | whiterose.ac.uk |

| Michael Addition | Chiral Primary Amine-Thiourea | α,β-Unsaturated Ketone | γ-Nitro Ketone | up to 99 | researchgate.net |

| Asymmetric Hydrolactonization | Imidodiphosphorimidate (IDPi) | γ,δ-Unsaturated Carboxylic Acid | Tertiary Lactone | up to 99 | nih.gov |

Transition metal catalysis is a well-established and highly effective strategy for asymmetric synthesis. Chiral ligands coordinated to a metal center can induce high levels of stereoselectivity in a variety of reactions.

The synthesis of chiral piperidines can be achieved through metal-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives or related unsaturated precursors. dicp.ac.cn For example, rhodium- and iridium-based catalysts with chiral phosphine (B1218219) ligands have been used for the enantioselective hydrogenation of pyridinium (B92312) salts to yield chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn

For the synthesis of chiral lactones, metal-catalyzed reactions such as asymmetric hydrogenation of ketoesters and enantioselective oxyfunctionalization of alkenes are prominent. acs.orgrsc.org Copper-catalyzed radical oxyfunctionalization of alkenes, for instance, provides access to a diverse range of chiral lactones with high enantiomeric purity. acs.org

| Reaction Type | Metal/Ligand | Substrate | Product | Enantiomeric Excess (ee %) | Reference |

| Asymmetric Hydrogenation | Rhodium/Chiral Phosphine | Pyridinium Salt | Chiral Piperidine | >99 | dicp.ac.cn |

| Asymmetric Hydrogenation | Iridium/Ferrocene-based Ligand | γ-Ketoester | Chiral Lactone | up to 99 | rsc.org |

| Radical Oxyfunctionalization | Copper/Chiral Ligand | Unsaturated Carboxylic Acid | Chiral Lactone | up to 95 | acs.org |

Stereochemical Control in Lactone Formation

The formation of the lactone ring itself can be a stereochemistry-defining step. Intramolecular cyclization reactions are commonly employed, and the stereochemical outcome can be controlled through various strategies.

One approach is substrate-controlled diastereoselective lactonization, where the existing stereocenters in the acyclic precursor direct the formation of the new stereocenter during cyclization. This requires the synthesis of an acyclic precursor with the desired stereochemistry already in place.

Alternatively, catalyst-controlled enantioselective lactonization can be used. In this approach, a chiral catalyst directs the cyclization of a prochiral substrate to form one enantiomer of the lactone preferentially. Asymmetric halolactonization, for example, has been a focus of method development, providing halogenated lactones with good enantioselectivity. acs.org More recently, direct catalytic asymmetric hydrolactonization has been achieved, representing a more atom-economical approach. nih.gov

The choice of method depends on the specific substrate and the desired stereochemical outcome. Careful consideration of the reaction mechanism and the nature of the catalyst or directing group is essential for achieving high levels of stereocontrol.

Chemo- and Regioselective Functionalization

The structure of this compound features a primary amino group at the 4-position of the piperidine ring and a tertiary amine within the ring itself. This presents a classic challenge in chemoselectivity: how to functionalize the primary amine without affecting the tertiary amine or other parts of the molecule. In the context of synthesizing analogues, particularly in the pathway towards Rivaroxaban, the regioselective acylation of the primary 4-amino group is a critical step.

Achieving this selectivity requires careful control of reaction conditions and reagent choice. The primary amine is generally more nucleophilic and less sterically hindered than the tertiary ring nitrogen, which provides a basis for selectivity. The acylation is typically carried out using an activated carboxylic acid derivative, such as an acyl chloride, in the presence of a base. For instance, the final step in many Rivaroxaban syntheses involves the acylation of a 4-aminopiperidine-derived intermediate with 5-chlorothiophene-2-carbonyl chloride. google.comchemicalbook.com The reaction is performed under conditions that favor the reaction at the more accessible primary amine.

Beyond simple acylation, advanced strategies can achieve regioselectivity at other positions on the piperidine ring. Research on related piperidine derivatives has shown that the choice of catalyst and the nature of the protecting group on the ring nitrogen can direct C-H functionalization to specific positions (C-2, C-3, or C-4). nih.gov For example, using specific rhodium catalysts, it is possible to introduce functional groups at the C-2 or C-4 positions, while a multi-step sequence involving cyclopropanation can lead to functionalization at the C-3 position. nih.gov This level of control is crucial for creating a diverse library of analogues for structure-activity relationship studies.

Table 1: Examples of Reagents for Selective Functionalization of Aminopiperidine Scaffolds

| Reagent/Catalyst System | Target Position | Reaction Type | Selectivity Principle |

|---|---|---|---|

| 5-Chlorothiophene-2-carbonyl Chloride / Base | 4-Amino Group | N-Acylation | Higher nucleophilicity and lower steric hindrance of the primary amine. google.com |

| Rh₂(R-TCPTAD)₄ / N-Boc protecting group | C-2 Position | C-H Functionalization | Catalyst and protecting group direct the insertion of a carbene to the C-2 position of the piperidine ring. nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ / N-α-oxoarylacetyl group | C-4 Position | C-H Functionalization | A different combination of catalyst and directing group favors functionalization at the C-4 position. nih.gov |

Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint, and the synthesis of complex molecules like this compound and its derivatives is no exception. acs.org The focus is on developing synthetic routes that are not only efficient but also safe, energy-efficient, and minimize waste. googleapis.com

Solvent-Free Reactions

A key principle of green chemistry is the reduction or elimination of solvents. In large-scale chemical production, solvents account for a significant portion of the waste and energy consumption. semanticscholar.org While completely solvent-free reactions for this specific synthetic pathway are not widely reported, significant progress has been made in replacing hazardous solvents with more environmentally benign alternatives.

For example, older synthetic routes for Rivaroxaban employed toxic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, and the carcinogen pyridine in large volumes. google.com More recent, greener processes have been developed that utilize water as a solvent for key steps, such as the condensation reaction that forms the final product. google.com Using water not only enhances safety and reduces environmental impact but can also simplify product isolation. Other greener solvent choices include alcohols like methanol (B129727) and ethanol. googleapis.com

Catalysis for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste by enabling reactions to proceed under milder conditions with high selectivity. The synthesis of this compound analogues and Rivaroxaban heavily relies on various catalytic methods. researchgate.netmdpi.com

Metal catalysts are frequently employed. For instance, Raney Nickel and Palladium on carbon (Pd/C) are used for hydrogenation steps, such as the reduction of a nitro group to form an aniline (B41778) precursor. google.comresearchgate.net Copper-catalyzed C-N bond-forming reactions, like the Goldberg coupling, have also been utilized to construct key intermediates. mdpi.com Furthermore, Lewis acids such as magnesium iodide (MgI₂) have been shown to effectively catalyze cycloaddition reactions in the synthesis of the core oxazolidinone structure. researchgate.net These catalytic methods often replace stoichiometric reagents, which would otherwise generate large amounts of waste.

Table 2: Catalysts Used in the Synthesis of Analogues and Related Compounds

| Catalyst | Reaction Type | Purpose | Green Advantage |

|---|---|---|---|

| Raney Nickel | Hydrogenation (Reduction) | Conversion of a nitro group to an amine. google.comresearchgate.net | High efficiency; replaces older, more hazardous reducing agents. |

| Palladium on Carbon (Pd/C) | Hydrogenation (Reduction) | Reduction of aromatic nitro groups. google.com | Efficient at low loadings; catalyst can often be recovered and reused. |

| Copper (I) Iodide | C-N Coupling (Goldberg Reaction) | Formation of an amine-aryl bond to build the molecular backbone. mdpi.com | Enables bond formation that would otherwise require harsh conditions or multi-step processes. |

| Magnesium Iodide (MgI₂) | Cycloaddition | Catalyzes the reaction between an isocyanate and an oxirane. researchgate.net | Enhances reaction rate and yield under milder conditions. |

Atom Economy Considerations

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. semanticscholar.org A high atom economy indicates that less waste is generated in the form of by-products.

Reaction Mechanisms and Chemical Reactivity of 3 4 Aminopiperidin 1 Yl Oxolan 2 One

Ring-Opening and Hydrolysis Mechanisms of the Lactone Moiety

The oxolan-2-one, a γ-butyrolactone, is a five-membered cyclic ester. Its reactivity is primarily centered on the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This can lead to ring-opening via hydrolysis, a reaction whose mechanism and rate are significantly influenced by pH.

Nucleophilic Attack Pathways

The hydrolysis of the lactone ring proceeds through a nucleophilic acyl substitution mechanism.

Base-Catalyzed Hydrolysis (BAC2 Mechanism): Under basic or neutral conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the lactone. pearson.comresearchgate.net This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond to yield a hydroxy carboxylate. pearson.com This bimolecular acyl cleavage (BAC2) is a common pathway for ester hydrolysis. nih.gov

Acid-Catalyzed Hydrolysis (AAC2 Mechanism): In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. researchgate.net A weak nucleophile, such as a water molecule, can then attack the activated carbonyl carbon, also forming a tetrahedral intermediate. nih.gov Following a proton transfer, the ring opens to produce a γ-hydroxy carboxylic acid. This bimolecular acyl cleavage pathway (AAC2) is typical for the acid-catalyzed hydrolysis of esters. nih.gov

Table 1: General Mechanisms for Lactone Hydrolysis

| Mechanism | Conditions | Description |

| BAC2 | Basic/Neutral | Direct nucleophilic attack by a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate and subsequent ring opening. |

| AAC2 | Acidic | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule, leading to a tetrahedral intermediate and ring opening. |

pH-Dependent Reactivity Profiles

The rate of lactone hydrolysis is highly dependent on the pH of the solution.

In Basic Conditions (High pH): The hydrolysis is generally rapid due to the presence of the highly nucleophilic hydroxide ion. The rate of reaction is typically proportional to the hydroxide ion concentration. researchgate.net

In Acidic Conditions (Low pH): The hydrolysis rate is also accelerated because protonation of the carbonyl oxygen makes the lactone more susceptible to nucleophilic attack by water. researchgate.net

In Neutral Conditions (pH ~7): Hydrolysis still occurs but at a much slower rate compared to acidic or basic conditions. acs.org The process is often referred to as neutral hydrolysis, where water acts as the nucleophile.

The stability of the lactone ring is therefore lowest at the extremes of the pH scale and greatest around neutral pH. The reversible nature of lactone hydrolysis means that in acidic aqueous solutions, an equilibrium will be established between the lactone and the corresponding γ-hydroxy acid. wikipedia.org

Reactivity of the Secondary Amine Functionality

The piperidine (B6355638) ring in 3-(4-Aminopiperidin-1-yl)oxolan-2-one contains a secondary amine, which is a key site for a variety of chemical transformations. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic.

Acylation Reactions

Secondary amines readily undergo acylation when treated with acylating agents such as acyl chlorides, acid anhydrides, or esters. This reaction results in the formation of an amide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the piperidine ring attacks the carbonyl carbon of the acylating agent.

Table 2: Expected Acylation Reactions

| Reagent | Product |

| Acyl Chloride (R-COCl) | N-acylpiperidine derivative |

| Acid Anhydride ((RCO)₂O) | N-acylpiperidine derivative |

Alkylation Reactions

The secondary amine can be alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction (typically SN2) where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This reaction leads to the formation of a tertiary amine. A potential challenge in amine alkylation is overalkylation, but with a secondary amine, the product is a tertiary amine, and further alkylation to a quaternary ammonium (B1175870) salt would require another step. The use of specific reaction conditions can help control the extent of alkylation. acs.orgresearchgate.net

Table 3: Expected Alkylation Reaction

| Reagent | Product |

| Alkyl Halide (R-X) | N-alkylated piperidine derivative (tertiary amine) |

Amide Bond Formation

The secondary amine of the piperidine ring can participate in amide bond formation when reacted with a carboxylic acid. This reaction typically requires the activation of the carboxylic acid using a coupling agent. Common coupling agents include carbodiimides (like DCC or EDCI) or uronium salts (like HATU or HBTU). The activated carboxylic acid is then susceptible to nucleophilic attack by the secondary amine, leading to the formation of a stable amide bond. This is a fundamental reaction in medicinal chemistry and peptide synthesis. organic-chemistry.orgrsc.org

Table 4: Expected Amide Bond Formation

| Reagents | Product |

| Carboxylic Acid (R-COOH) + Coupling Agent | N-acylpiperidine derivative (amide) |

Intramolecular Cyclization and Rearrangement Possibilities

The unique architecture of this compound, featuring both nucleophilic amino groups and an electrophilic lactone ring, presents a fertile ground for intramolecular reactions. These transformations are largely dictated by the proximity and reactivity of the interacting functional groups, potentially leading to novel heterocyclic scaffolds.

The most probable intramolecular reaction is the aminolysis of the lactone ring by either the primary or secondary amine. This process, which involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the lactone, would result in the formation of a new amide bond and the opening of the oxolan-2-one ring.

Intramolecular Aminolysis Pathways:

Attack by the Primary Amine: The primary amino group at the 4-position of the piperidine ring can act as a nucleophile. An intramolecular attack on the lactone carbonyl would lead to the formation of a bicyclic system containing a seven-membered ring fused to the piperidine ring. This type of reaction is a well-established method for the synthesis of medium-sized rings. nih.gov

Attack by the Secondary Amine: The secondary amine within the piperidine ring can also participate in an intramolecular aminolysis. This would result in the formation of a bridged bicyclic lactam. The feasibility of this pathway depends on the conformational flexibility of the molecule, allowing the secondary amine to approach the lactone carbonyl at an appropriate angle for reaction.

The regioselectivity of this intramolecular aminolysis is a key consideration. The primary amine is generally more nucleophilic than the secondary amine due to lesser steric hindrance. However, the formation of a thermodynamically more stable ring system could favor the attack by the secondary amine. The reaction conditions, such as temperature and the presence of catalysts, would also play a crucial role in determining the predominant cyclization pathway.

Potential Rearrangements:

While specific rearrangement reactions for this compound have not been documented, the possibility of rearrangements in related piperidine-containing structures exists. bohrium.com For instance, under certain conditions, rearrangements involving the piperidine ring, such as ring expansion or contraction, could theoretically occur, although these are generally less common for saturated heterocyclic systems unless prompted by specific reagents or functionalities not present in the parent molecule.

The following table summarizes the potential intramolecular cyclization products:

| Attacking Nucleophile | Product Type | Ring System |

| Primary Amine | Bicyclic Amide | Fused seven-membered ring |

| Secondary Amine | Bridged Lactam | Bridged bicyclic system |

Stability and Degradation Pathways (Excluding Biological/Clinical Context)

The stability of this compound is intrinsically linked to the chemical integrity of its constituent functional groups: the piperidine ring, the primary amine, and the γ-butyrolactone ring. Degradation can be initiated by various environmental factors, including temperature, pH, and the presence of reactive chemical species.

Hydrolytic Stability:

The lactone moiety is the most susceptible to hydrolysis. Both acid and base-catalyzed hydrolysis will lead to the opening of the oxolan-2-one ring, yielding a carboxylic acid and an alcohol functionality. khanacademy.orgsapub.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the lactone enhances its electrophilicity, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to ring opening. Base-catalyzed hydrolysis of lactones is generally a rapid process. mdpi.com

The amino groups of the piperidine ring can influence the rate of hydrolysis. The basicity of the amines can lead to self-catalyzed hydrolysis under neutral or slightly acidic conditions.

Thermal Degradation:

Elevated temperatures can induce degradation of the molecule. Studies on related N-substituted piperidines and lactams have shown that thermal decomposition can occur, often leading to complex mixtures of products. utexas.eduresearchgate.netresearchgate.net For this compound, thermal stress could potentially lead to:

Decarboxylation: Following hydrolysis of the lactone, the resulting γ-hydroxy acid could undergo decarboxylation, particularly at higher temperatures.

Ring Opening and Fragmentation of the Piperidine Ring: While the piperidine ring itself is relatively stable, high temperatures can lead to C-N and C-C bond cleavage, resulting in a variety of smaller, volatile fragments. Studies on the thermal degradation of piperazine, a related cyclic diamine, have shown that degradation is first-order with respect to the amine concentration. utexas.edu

Polymerization: Under certain conditions, intermolecular reactions between degraded fragments could lead to the formation of polymeric materials.

Oxidative Degradation:

The presence of oxidizing agents can lead to the degradation of the molecule. The secondary amine in the piperidine ring and the primary amine are susceptible to oxidation.

The following table outlines the primary degradation pathways and the resulting products:

| Degradation Pathway | Conditions | Key Functional Group Affected | Primary Degradation Product(s) |

| Hydrolysis | Acidic or Basic | Lactone | 4-Hydroxy-2-(4-aminopiperidin-1-yl)butanoic acid |

| Thermal Degradation | High Temperature | Lactone and Piperidine Ring | Decarboxylation products, fragmented piperidine derivatives |

| Oxidative Degradation | Presence of Oxidants | Amines | Oxidized piperidine and amine derivatives |

Computational and Theoretical Studies of 3 4 Aminopiperidin 1 Yl Oxolan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

The electronic behavior of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

For 3-(4-Aminopiperidin-1-yl)oxolan-2-one, the HOMO is expected to be localized primarily on the 4-aminopiperidine (B84694) moiety, specifically on the nitrogen atom of the amino group, which is the most electron-rich part of the molecule. The LUMO is likely to be centered around the electrophilic carbonyl group of the oxolan-2-one ring. sphinxsai.com A smaller HOMO-LUMO gap would suggest higher chemical reactivity. DFT calculations on similar 4-aminopiperidine and γ-butyrolactone derivatives provide insight into the expected energy values. researchgate.netsphinxsai.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| Energy Gap (ΔE) | 5.7 eV | Indicates molecular stability and chemical reactivity. |

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

In this compound, the MEP map would show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group in the oxolan-2-one ring and, to a lesser extent, the nitrogen atom of the 4-amino group. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the 4-amino group, making them susceptible to interaction with nucleophiles or forming hydrogen bonds.

This charge distribution is key to understanding the molecule's non-covalent interactions and reactivity patterns. nih.gov

Computational methods can accurately predict spectroscopic data, which is essential for structural elucidation.

NMR Chemical Shifts: Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. researchgate.net The predicted shifts for this compound would be based on the electronic environment of each nucleus. For instance, the carbons adjacent to nitrogen atoms and the carbonyl carbon would exhibit characteristic downfield shifts in the ¹³C NMR spectrum.

| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| Oxolanone C=O | - | ~175-178 |

| Oxolanone C-O | ~4.1-4.3 | ~65-70 |

| Piperidine (B6355638) C adjacent to N1 | ~2.8-3.2 | ~50-55 |

| Piperidine C4 (bearing amino group) | ~2.6-2.9 | ~48-52 |

| Amino Group (-NH2) | ~1.5-2.5 (broad) | - |

Vibrational Frequencies: Theoretical frequency calculations can predict the infrared (IR) spectrum of a molecule. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, twisting). For this compound, key predicted frequencies would help identify its functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 |

| Lactone (C=O) | Stretch | 1760 - 1795 sphinxsai.com |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Amine (C-N) | Stretch | 1000 - 1250 |

| Lactone Ether (C-O) | Stretch | 1150 - 1200 |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation.

Computational analysis can map the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them.

The piperidine ring is known to preferentially adopt a chair conformation to minimize steric and torsional strain. rsc.org The substituents on this ring can exist in either an axial or equatorial position. For the 4-amino group, the equatorial position is generally favored to reduce steric hindrance. The large oxolan-2-one group attached to the piperidine nitrogen (N1) would also strongly prefer an equatorial orientation. Computational studies on analogous piperidine derivatives confirm the energetic preference for equatorial substitution. nih.gov The energy difference between the conformers where the 4-amino group is equatorial versus axial can be calculated to determine their relative populations at equilibrium. rsc.org

The exact shape of the cyclic moieties can be quantitatively described by puckering parameters, such as those developed by Cremer and Pople. nih.gov These parameters define the degree of non-planarity and the specific shape of the ring (e.g., chair, boat, envelope, twist).

Piperidine Ring: As a six-membered ring, its conformation is defined by three puckering parameters (Q, θ, φ). For the preferred chair conformation, the total puckering amplitude (Q) would be significant, and the angle θ would be close to 0° or 180°. chemrxiv.org

Oxolane Ring: The five-membered oxolan-2-one ring is not planar and typically adopts an envelope or twist conformation. aip.org Its conformation is described by two puckering parameters (q and φ). Computational analysis can determine the most stable puckered state and the energy barrier for pseudorotation between different conformations. researchgate.net

| Ring System | Dominant Conformation | Puckering Parameters (Illustrative) |

|---|---|---|

| Piperidine | Chair | Q = ~0.5-0.6 Å; θ = ~0° or ~180° |

| Oxolan-2-one | Envelope/Twist | q = ~0.3-0.4 Å |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, solvent effects, and interactions with other molecules.

Solvent Effects on Conformation

The conformation of this compound is expected to be influenced by the surrounding solvent due to the presence of polar functional groups, including the amine and lactam moieties. In a molecular dynamics simulation, the molecule would be placed in a box of explicit solvent molecules (e.g., water, dimethyl sulfoxide) and the system's trajectory would be calculated over time.

Hypothetical Simulation Parameters for Solvent Effects:

| Parameter | Value |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P for water, etc. |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

By analyzing the simulation trajectory, researchers could determine the most stable conformations in different solvents. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the amine and carbonyl groups would likely stabilize more extended conformations. In a less polar solvent, intramolecular hydrogen bonding might be more prevalent, leading to more compact structures.

Structure-Property Relationship Modeling (Non-Physical/Chemical Properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties of chemicals based on their molecular structure.

QSAR/QSPR Applications in Design (Excluding Biological Efficacy/Toxicity)

While QSAR is often associated with biological activity, QSPR can be used to predict a wide range of non-biological properties. For this compound, QSPR models could be developed to predict properties such as solubility, lipophilicity (logP), and chromatographic retention times. These models are built by correlating calculated molecular descriptors with experimentally determined properties for a series of related compounds.

Examples of Molecular Descriptors for QSPR Modeling:

| Descriptor Type | Examples |

| Topological | Molecular connectivity indices, Wiener index |

| Geometric | Molecular surface area, molecular volume |

| Electronic | Dipole moment, partial charges |

| Quantum Chemical | HOMO/LUMO energies |

A hypothetical QSPR model for predicting a property like logP might take the form of a linear equation:

logP = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...

Where the coefficients (c) are determined through regression analysis of a training set of molecules.

Reaction Pathway Simulations

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound.

Transition State Analysis for Key Synthetic Steps

A plausible synthetic route to this compound could involve the nucleophilic substitution reaction between 4-aminopiperidine and a suitable derivative of oxolan-2-one. Transition state theory can be used to model this reaction computationally. By calculating the potential energy surface of the reaction, the structure and energy of the transition state can be determined.

This analysis would provide valuable information about the reaction's activation energy, which is related to the reaction rate. It could also help in understanding the stereochemical outcome of the reaction and in optimizing reaction conditions such as temperature, solvent, and catalyst. Quantum mechanics methods, such as Density Functional Theory (DFT), are typically used for these types of calculations.

Mechanistic Insights from Computational Energetics

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the mechanistic insights and computational energetics of the compound this compound. Consequently, detailed research findings, including data on reaction mechanisms, transition states, energy profiles, and corresponding data tables, are not available at this time.

Computational and theoretical studies are crucial for understanding the reactivity, stability, and potential reaction pathways of chemical compounds. Such studies typically employ quantum mechanical methods like Density Functional Theory (DFT) to model the molecule and calculate energetic parameters. These calculations can provide valuable insights into:

Reaction Mechanisms: Elucidating the step-by-step process of chemical reactions involving the compound.

Transition State Geometries and Energies: Identifying the high-energy intermediates that govern the rate of a reaction.

Thermodynamic and Kinetic Profiles: Determining the feasibility and speed of potential reactions through the calculation of parameters such as activation energy, enthalpy, and Gibbs free energy.

Without specific computational studies on this compound, a detailed discussion of its mechanistic energetics is not possible. Future research in this area would be necessary to provide the data required for a thorough analysis as outlined.

Derivatization and Structural Modification of 3 4 Aminopiperidin 1 Yl Oxolan 2 One

Modification at the Amine Nitrogen

The primary amino group on the piperidine (B6355638) ring is a key site for a variety of chemical transformations, allowing for the introduction of a wide array of functional groups.

Alkylation, Acylation, and Sulfonylation

The nucleophilic nature of the primary amine readily allows for alkylation, acylation, and sulfonylation reactions.

Alkylation: Direct N-alkylation can be achieved by reacting 3-(4-Aminopiperidin-1-yl)oxolan-2-one with alkyl halides. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed. A modified Finkelstein reaction can also be employed, where a more reactive alkyl iodide is generated in situ from an alkyl chloride. For instance, the N-alkylation of related piperidine-containing carboxamides has been successfully achieved using 1-(3-chloropropyl)piperidine in the presence of sodium hydride, potassium carbonate, tetrabutylammonium bromide, and potassium iodide nih.gov.

Acylation: Acylation of the primary amine is a straightforward process that can be accomplished using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. The synthesis of N-acylamino amides from amino acids and fatty acids has been demonstrated using O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as an activating agent researchgate.net. This methodology can be adapted for the acylation of this compound.

Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base, such as triethylamine or pyridine (B92270), yields the corresponding sulfonamides. This reaction is a common method for modifying primary and secondary amines.

| Modification | Reagents and Conditions | Product Type |

| Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Secondary Amine |

| Acylation | Acyl chloride, Anhydride, or Carboxylic acid + Coupling agent (e.g., TBTU) | Amide |

| Sulfonylation | Sulfonyl chloride, Base (e.g., Triethylamine) | Sulfonamide |

Formation of Ureas and Thioureas

The primary amine can also serve as a nucleophile in addition reactions with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. The synthesis of 2-imino-1,3,4-oxadiazolines from acylhydrazides and isothiocyanates highlights a related transformation involving isothiocyanates nih.gov.

| Derivative | Reagent | General Reaction |

| Urea | Isocyanate (R-N=C=O) | R'-NH2 + R-N=C=O → R'-NH-C(=O)NH-R |

| Thiourea | Isothiocyanate (R-N=C=S) | R'-NH2 + R-N=C=S → R'-NH-C(=S)NH-R |

Functionalization of the Piperidine Ring

Introduction of Substituents via C-H Activation

Direct functionalization of the piperidine ring can be achieved through C-H activation, a powerful tool for introducing substituents onto a pre-existing scaffold. Rhodium-catalyzed C-H insertions of donor/acceptor carbenes have been utilized for the site-selective functionalization of N-Boc-piperidine, leading to the formation of 2-substituted analogues nih.gov. The selectivity of these reactions is often directed by the nature of the catalyst and the protecting group on the piperidine nitrogen. While the piperidine nitrogen in this compound is tertiary and part of a lactam system, similar principles of metal-catalyzed C-H functionalization could potentially be applied to the C-H bonds of the piperidine ring.

Recent advancements have also focused on the selective endo-cyclic α-functionalization of saturated N-alkyl piperidines. This can be achieved through the formation of endo-iminium ions from cyclic tertiary alkylamine N-oxides, followed by the addition of various nucleophiles acs.orgcam.ac.uk.

Modification of the Piperidine Nitrogen (if applicable)

In the context of this compound, the piperidine nitrogen is a tertiary amine and an integral part of the oxolan-2-one linkage. Direct modification of this nitrogen without cleaving the N-C bond of the lactam is not straightforward. Any reaction at this site would likely involve a ring-opening of the oxolan-2-one moiety, which is discussed in the subsequent section.

Alterations to the Oxolan-2-one Ring

The oxolan-2-one (γ-butyrolactone) ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This provides a pathway to further derivatize the molecule. For instance, the mechanochemical aminolysis of (S)-γ-hydroxymethyl-γ-butyrolactone with primary or secondary amines has been demonstrated to yield the corresponding N-alkyl-amides researchgate.net. A similar reaction with this compound would result in the formation of a γ-hydroxyamide derivative, which could then be further functionalized at the newly formed hydroxyl and amide groups.

| Reaction | Nucleophile | Product |

| Aminolysis | Amine (R-NH2) | γ-Hydroxyamide |

| Hydrolysis | Water/Base | γ-Hydroxycarboxylic acid |

| Alcoholysis | Alcohol (R-OH)/Acid or Base | γ-Hydroxyester |

Opening to Hydroxy Acids and Subsequent Derivatization

The lactone moiety of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. A prominent example of this is the hydrolysis or aminolysis of the γ-butyrolactone ring, which results in the formation of a γ-hydroxy acid or a γ-hydroxy amide, respectively.

Under basic or acidic conditions, the ester bond of the lactone can be cleaved by water to yield the corresponding γ-hydroxy carboxylic acid. More significantly, the reaction with primary or secondary amines can lead to the formation of γ-hydroxy amides. This aminolysis reaction is a common and effective method for modifying γ-butyrolactones. The resulting hydroxy group and the newly formed amide functionality can then be further derivatized. For instance, the hydroxyl group can be acylated or alkylated, while the secondary amide proton can be substituted, opening up a wide array of possibilities for structural diversification.

The general scheme for the ring-opening of the oxolan-2-one ring with an amine (R-NH2) is depicted below:

Table 1: Potential Derivatives from Ring-Opening Reactions

| Reactant | Product Structure | Product Name |

|---|---|---|

| Water (H₂O) | 4-Hydroxy-2-(4-aminopiperidin-1-yl)butanoic acid |

Note: The images in the table are illustrative representations of the chemical structures.

Introduction of Substituents at Other Ring Positions

Beyond ring-opening, the core structure of this compound can be modified by introducing substituents at various positions on both the oxolan-2-one and piperidine rings.

On the Oxolan-2-one Ring:

The α- and β-positions of the γ-butyrolactone ring are potential sites for the introduction of new functional groups. Methodologies for the synthesis of α- and β-substituted γ-butyrolactones are well-established in organic chemistry and could potentially be adapted. For instance, enolate chemistry can be employed to introduce substituents at the α-position (C3). The formation of an enolate from the lactone, followed by reaction with an electrophile, can lead to α-substituted derivatives.

Introduction of substituents at the β-position (C4) is more challenging but can be achieved through various synthetic strategies, often starting from different precursors that already contain the desired substituent.

On the Piperidine Ring:

The primary amino group at the 4-position of the piperidine ring is a key site for derivatization. It can readily undergo acylation with acyl chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to yield sulfonamides. Reductive amination with aldehydes or ketones can introduce a variety of alkyl or arylalkyl groups. Furthermore, alkylation with alkyl halides can lead to secondary or tertiary amines.

The secondary amine within the piperidine ring (at position 1) is already substituted with the oxolan-2-one moiety. However, under certain conditions, further reactions at this nitrogen are conceivable, though they would likely be sterically hindered.

Table 2: Potential Sites for Substitution and Corresponding Derivatives

| Position of Substitution | Type of Reaction | Potential Substituent (R) | Resulting Derivative Class |

|---|---|---|---|

| α-position (C3) of oxolan-2-one | Enolate alkylation | Alkyl, Aryl | α-Substituted lactones |

| β-position (C4) of oxolan-2-one | Multi-step synthesis | Hydroxymethyl, Methylene | β-Substituted lactones |

| 4-Amino group of piperidine | Acylation | Acyl | N-Acyl derivatives |

| 4-Amino group of piperidine | Sulfonylation | Sulfonyl | N-Sulfonyl derivatives |

| 4-Amino group of piperidine | Reductive amination | Alkyl, Arylalkyl | N-Alkyl/Arylalkyl derivatives |

Analytical Methodologies for Characterization of 3 4 Aminopiperidin 1 Yl Oxolan 2 One and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are central to the structural elucidation of 3-(4-Aminopiperidin-1-yl)oxolan-2-one and its derivatives. These methods provide detailed information about the molecular framework, the functional groups present, and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules, offering deep insights into the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy, complemented by two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are utilized for the complete assignment of all proton and carbon signals in the molecule. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the oxolan-2-one ring and the 4-aminopiperidine (B84694) moiety. The protons on the piperidine (B6355638) ring typically appear in the range of 1.0-3.5 ppm. The protons adjacent to the nitrogen atoms will be shifted downfield. The methine proton at the C3 position of the oxolan-2-one ring would also exhibit a characteristic chemical shift.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the lactone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm. The carbons of the piperidine ring would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Oxolanone C=O | - | ~175 |

| Oxolanone CH | ~3.5 - 4.0 | ~40 - 45 |

| Oxolanone CH₂ (adjacent to O) | ~4.2 - 4.5 | ~65 - 70 |

| Oxolanone CH₂ | ~2.0 - 2.5 | ~25 - 30 |

| Piperidine CH (with NH₂) | ~2.8 - 3.2 | ~45 - 50 |

| Piperidine CH₂ (axial, adjacent to N) | ~2.2 - 2.6 | ~50 - 55 |

| Piperidine CH₂ (equatorial, adjacent to N) | ~2.8 - 3.2 | ~50 - 55 |

| Piperidine CH₂ (axial) | ~1.4 - 1.8 | ~30 - 35 |

| Piperidine CH₂ (equatorial) | ~1.8 - 2.2 | ~30 - 35 |

| NH₂ | ~1.5 - 2.5 (broad) | - |

Note: These are predicted values based on known data for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

The stereochemistry of substituted piperidines can be determined using advanced NMR techniques. nih.govrsc.org For this compound, the relative stereochemistry of the substituents on the piperidine ring can be elucidated through Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments. These experiments detect through-space interactions between protons that are in close proximity. For example, a strong NOE/ROE correlation between the proton at C3 of the oxolan-2-one and an axial proton on the piperidine ring would suggest a specific spatial arrangement. The analysis of coupling constants (J-values) in high-resolution ¹H NMR spectra can also provide valuable information about the dihedral angles between adjacent protons, which helps in determining the preferred conformation of the piperidine ring. rsc.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. thermofisher.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the lactone, amine, and aliphatic C-H bonds.

C=O Stretch (Lactone): A strong absorption band is anticipated in the region of 1760-1780 cm⁻¹, which is characteristic of a five-membered ring lactone (γ-butyrolactone).

N-H Stretch (Amine): The primary amine (NH₂) group should exhibit one or two bands in the region of 3300-3500 cm⁻¹.

C-N Stretch: The C-N stretching vibrations of the piperidine ring are expected to appear in the 1000-1250 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Lactone | C=O stretch | 1760 - 1780 | Strong |

| Primary Amine | N-H stretch | 3300 - 3500 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium to Strong |

| Amine | C-N stretch | 1000 - 1250 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, fragmentation is likely to occur at the bonds of the piperidine ring and the linkage between the two ring systems. Common fragmentation pathways for piperidine alkaloids involve the loss of side chains and ring cleavage. nih.govscielo.br The electrospray ionization (ESI) technique is well-suited for the analysis of such polar compounds, typically producing a protonated molecular ion [M+H]⁺.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of this compound. Unlike standard mass spectrometry, HRMS provides the high mass accuracy required to determine the elemental composition of the molecule and its fragments. nih.gov Fourier transform instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, are typically employed for this purpose. nih.gov

For this compound, with a chemical formula of C9H16N2O2, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. The precise mass measurement, typically with an accuracy of less than 5 ppm, allows for the confident confirmation of the molecular formula. mdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C9H16N2O2 |

| Monoisotopic Mass | 184.1212 u |

| Theoretical Exact Mass [M+H]+ | 185.1285 u |

| Required Mass Accuracy | < 5 ppm |

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the protonated molecular ion [M+H]+ of this compound. This analysis provides vital structural information by identifying characteristic neutral losses and fragment ions. The fragmentation pathways are typically induced by collision-induced dissociation (CID). xml-journal.net

The structure of this compound suggests several predictable fragmentation pathways:

Cleavage of the Piperidine Ring: The piperidine ring can undergo ring-opening reactions, leading to characteristic fragment ions. Cleavage of the C-N bonds within the piperidine ring is a common pathway for N-substituted piperidines. miamioh.edu

Loss of the Amino Group: Fragmentation may involve the loss of the aminopiperidine moiety.

Fragmentation of the Oxolan-2-one (γ-butyrolactone) Ring: The lactone ring can fragment through the loss of molecules such as carbon monoxide (CO) or water (H2O), which is a common process for γ-butyrolactone derivatives. nih.govresearchgate.net

A plausible fragmentation pathway would involve initial cleavage at the bond connecting the piperidine nitrogen to the oxolanone ring, followed by further fragmentation of the individual ring systems. The analysis of these patterns helps to piece together the molecular structure and confirm the connectivity of the atoms. libretexts.org

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

|---|---|---|---|

| 185.1285 | 101.1022 | C4H4O2 | Cleavage and loss of oxolanone moiety |

| 185.1285 | 85.0651 | C5H10N2 | Cleavage and loss of aminopiperidine moiety |

| 101.1022 | 84.0757 | NH3 | Loss of ammonia (B1221849) from aminopiperidine fragment |

| 85.0651 | 57.0704 | CO | Loss of carbon monoxide from oxolanone fragment |

UV-Visible (UV-Vis) Spectroscopy (if applicable)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq For a compound to be UV-active, it must contain chromophores, which are typically unsaturated systems like conjugated double bonds or aromatic rings. gdckulgam.edu.inlibretexts.org

The core structure of this compound consists of saturated aliphatic rings (piperidine and oxolanone) and amine functional groups. These saturated systems lack π-electrons that can be excited by UV-Vis radiation in the standard 200-800 nm range. uobabylon.edu.iq The electronic transitions available (σ → σ* and n → σ*) are high-energy transitions that occur at wavelengths below 200 nm. uobabylon.edu.iq

Therefore, UV-Vis spectroscopy is generally not a suitable method for the direct characterization or quantification of this compound. However, it becomes applicable if the molecule is derivatized with a UV-active chromophore. For instance, reacting the primary amino group with a reagent like benzoyl chloride would introduce an aromatic ring, making the derivative detectable by UV-Vis spectroscopy. google.comgoogle.com This approach is often used in conjunction with HPLC for detection purposes.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. Given the polar nature of the molecule, a reversed-phase HPLC method is typically most effective.

A standard method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). cmes.org Due to the basic nature of the amino groups, pH control of the mobile phase is critical to ensure good peak shape and retention.

Detection can be challenging as the compound lacks a strong native chromophore for UV detection. google.com Alternative detection methods such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS) are highly suitable for quantifying the compound and its impurities without the need for derivatization. researchgate.net

| HPLC Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | CAD, ELSD, or Mass Spectrometry (MS) |

Gas Chromatography (GC) (if applicable for volatile derivatives)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Due to its relatively high molecular weight, polarity, and the presence of hydrogen-bonding amino and lactone functional groups, this compound is not sufficiently volatile for direct GC analysis.

However, GC can be employed if the compound is first converted into a more volatile and thermally stable derivative. A common derivatization strategy for compounds with active hydrogens (like the primary amine) is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, reducing polarity and increasing volatility. Analysis of such derivatives on a non-polar capillary column with a Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) would then be feasible.

Chiral Chromatography for Enantiomeric Excess Determination

The this compound molecule possesses a chiral center at the C3 position of the oxolan-2-one ring. Therefore, it can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they may exhibit different pharmacological properties. Chiral chromatography is the most effective method for determining the enantiomeric excess (e.e.) of the compound. nih.govresearchgate.net

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are widely used and have proven effective for separating a broad range of chiral compounds, including those with lactone and amine functionalities. nih.govraco.cat

The analysis is typically performed using HPLC. As the compound lacks a UV chromophore, pre-column derivatization with a chromophoric agent (e.g., p-toluenesulfonyl chloride) is often necessary to enable UV detection and enhance the interaction with the CSP. nih.gov Alternatively, coupling chiral chromatography with mass spectrometry (LC-MS) can circumvent the need for derivatization.

| Parameter | Description |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., polysaccharide-based (Chiralpak AD-H, Chiralcel OD-H) |

| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol) or Polar Organic Mode (e.g., Ethanol with amine modifier) nih.gov |

| Detection | UV (after derivatization) or Mass Spectrometry |

| Purpose | Separation and quantification of enantiomers to determine enantiomeric excess (e.e.) |

X-ray Crystallography for Solid-State Structure Elucidation of this compound and its Derivatives

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a molecule such as this compound, this method provides precise information on its conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound is not publicly available, this section will discuss the general methodologies and expected structural features based on the analysis of its constituent moieties and related compounds.

Crystal Growth and Optimization

The successful application of single-crystal X-ray diffraction is contingent upon the availability of high-quality single crystals of sufficient size. The growth of such crystals for organic molecules like this compound can be achieved through various techniques. A common and effective method is slow evaporation from a saturated solution. The choice of solvent is critical and is determined by the solubility of the compound. Solvents such as ethanol, methanol, acetone, or mixtures thereof are often employed for polar organic molecules.

Optimization of crystal growth involves a systematic variation of several parameters:

Solvent System: A range of solvents with varying polarities should be screened to find one that provides moderate solubility, allowing for slow and controlled crystal growth.

Temperature: Controlling the temperature can influence both the solubility and the kinetics of crystal formation. A slow decrease in temperature can promote the growth of larger, more ordered crystals.

Concentration: The initial concentration of the solution should be near the saturation point to facilitate nucleation and subsequent crystal growth without rapid precipitation.

Atmosphere: The process is typically carried out in a dust-free environment and may involve an inert atmosphere to prevent the degradation of sensitive compounds.

Finding the optimal conditions often requires a trial-and-error approach, but these systematic variations can lead to the formation of crystals suitable for X-ray diffraction analysis.

Bond Lengths, Angles, and Torsion Angles

The solid-state structure of this compound would be defined by the specific values of its bond lengths, bond angles, and torsion angles. In the absence of direct experimental data for this compound, expected values can be inferred from the known structures of its constituent parts: the 4-aminopiperidine ring and the oxolan-2-one (γ-butyrolactone) ring.

The 4-aminopiperidine moiety is expected to adopt a stable chair conformation to minimize steric strain. The amino group at the C4 position can be either in an axial or equatorial position, with the equatorial orientation generally being more energetically favorable. The oxolan-2-one ring is a five-membered lactone and typically exhibits a puckered or envelope conformation.

Below are tables of expected bond lengths and angles for the key structural fragments of this compound, based on typical values found in similar structures in the Cambridge Structural Database.

Table 1: Expected Bond Lengths

| Bond | Expected Length (Å) |

| C-C (piperidine) | 1.52 - 1.54 |

| C-N (piperidine) | 1.46 - 1.48 |

| C-N (amino) | 1.45 - 1.47 |

| C-C (lactone) | 1.51 - 1.53 |

| C=O (lactone) | 1.20 - 1.22 |

| C-O (lactone) | 1.33 - 1.35 |

| O-C (lactone) | 1.45 - 1.47 |

Table 2: Expected Bond Angles

| Angle | Expected Angle (°) |

| C-N-C (piperidine) | 110 - 112 |

| C-C-N (piperidine) | 110 - 112 |

| C-C-C (piperidine) | 109 - 111 |

| H-N-H (amino) | 106 - 108 |

| C-C=O (lactone) | 125 - 127 |

| O=C-O (lactone) | 120 - 122 |

| C-O-C (lactone) | 115 - 117 |

Torsion angles would define the precise conformation of both the piperidine and oxolan-2-one rings. For the piperidine ring in a chair conformation, the torsion angles would be around ±60°. The torsion angles of the oxolan-2-one ring would indicate the degree of puckering.

Intermolecular Interactions and Crystal Packing

The way individual molecules of this compound arrange themselves in the crystal lattice is governed by intermolecular interactions. The presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl oxygen and the nitrogen atoms) suggests that hydrogen bonding would be a dominant force in the crystal packing.

Key potential intermolecular interactions include:

N-H···O=C Hydrogen Bonds: The primary amine group can form strong hydrogen bonds with the carbonyl oxygen of the oxolan-2-one ring of a neighboring molecule.

N-H···N Hydrogen Bonds: The amino group could also interact with the piperidine nitrogen of another molecule, though this is generally a weaker interaction compared to N-H···O.

These interactions would likely lead to the formation of extended networks, such as chains or sheets, which then pack together to form the three-dimensional crystal lattice. The specific packing motif would influence the physical properties of the solid, such as its melting point and solubility. For instance, the crystal structure of γ-butyrolactone has been determined to have a P2(1)/a space group with two independent molecules in the asymmetric unit, indicating a relatively complex packing arrangement even for a smaller, related molecule. nih.govresearchgate.net The addition of the aminopiperidinyl group would introduce stronger, more directional hydrogen bonding, likely leading to a highly ordered and stable crystal structure.

Advanced Research Applications and Methodological Contributions of 3 4 Aminopiperidin 1 Yl Oxolan 2 One Scaffolding Excluding Biological/clinical

Use in Probe Development for Chemical Biology Research (Non-Clinical)

The distinct functional handles of the 3-(4-aminopiperidin-1-yl)oxolan-2-one scaffold make it an attractive candidate for the design and synthesis of chemical probes. These probes are instrumental in studying complex biological systems at a molecular level, without direct clinical or therapeutic intent.

The primary amine on the 4-position of the piperidine (B6355638) ring serves as a prime site for conjugation with a variety of fluorescent dyes. This enables the creation of fluorescently tagged molecules for use in cellular imaging and biochemical assays. The reactivity of the primary amine allows for straightforward coupling with common amine-reactive fluorophores.

Standard labeling chemistries can be employed for this purpose. For instance, N-hydroxysuccinimidyl (NHS) esters of popular fluorophores readily react with the primary amine under mild conditions to form stable amide bonds. nih.gov Similarly, isothiocyanate derivatives of dyes can be used to form thiourea linkages. The choice of fluorophore can be tailored to the specific experimental requirements, spanning the spectral range from UV to near-infrared.

Table 1: Potential Fluorescent Labeling Reactions for this compound

| Reactive Moiety on Fluorophore | Linkage Formed with Primary Amine |

| N-Hydroxysuccinimide (NHS) ester | Amide |

| Isothiocyanate | Thiourea |

| Sulfonyl chloride | Sulfonamide |

This table illustrates common conjugation strategies applicable to the primary amine of the scaffold.

In addition to fluorescent labels, the primary amine of the this compound scaffold can be functionalized with affinity tags. Affinity tags are molecules that can be used to isolate, purify, or detect the tagged compound and its binding partners from complex mixtures. sinobiological.com

Common affinity tags such as biotin can be readily attached to the primary amine. Biotinylated probes can be used in pull-down assays to identify protein targets of small molecules derived from the scaffold. The high affinity of biotin for streptavidin allows for efficient capture of the probe and any interacting proteins on streptavidin-coated beads. nih.gov Other affinity tags, including small molecule haptens or photo-affinity labels, can also be incorporated to facilitate different types of chemical biology investigations.

Scaffold for Combinatorial Library Synthesis in Academic Settings

The multifunctional nature of this compound makes it an ideal starting point for the construction of combinatorial libraries, particularly in academic research focused on exploring chemical space and discovering novel molecular interactions.

Parallel synthesis enables the rapid generation of a large number of individual compounds in a spatially separated manner. nih.gov The this compound scaffold offers multiple points for diversification that can be exploited in a parallel synthesis format.

For example, the primary amine can be acylated or reductively aminated with a diverse set of carboxylic acids or aldehydes, respectively. The secondary amine within the piperidine ring can be functionalized with various electrophiles. Furthermore, the lactone ring can potentially be opened by a range of nucleophiles to introduce additional diversity. By systematically varying the building blocks at each of these positions, large libraries of discrete compounds can be efficiently synthesized.

Table 2: Diversification Points for Parallel Synthesis

| Functional Group on Scaffold | Potential Reaction | Diversifying Building Blocks |

| Primary Amine | Acylation, Reductive Amination | Carboxylic acids, Aldehydes |

| Secondary Amine | Alkylation, Acylation | Alkyl halides, Acid chlorides |

| Lactone | Nucleophilic Ring Opening | Amines, Alcohols |

This table outlines potential diversification strategies for the scaffold in parallel synthesis.

Diversity-oriented synthesis (DOS) aims to generate structurally complex and diverse small molecules from simple starting materials. mdpi.com The this compound scaffold is well-suited for DOS strategies due to its inherent stereochemistry and multiple reactive sites.

Starting from this chiral scaffold, a variety of transformations can be employed to create a wide range of molecular architectures. For instance, intramolecular reactions can be designed to form bicyclic or spirocyclic systems. The lactone can serve as a precursor to other heterocyclic rings. By combining different reaction pathways, a library of compounds with significant skeletal diversity can be constructed, which is valuable for exploring novel areas of chemical space. nih.gov

Future Directions and Emerging Research Avenues for 3 4 Aminopiperidin 1 Yl Oxolan 2 One

Integration with Flow Chemistry and Automated Synthesis